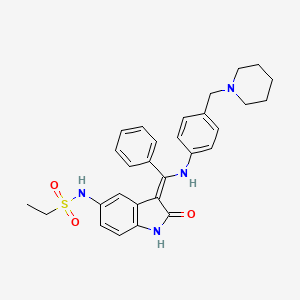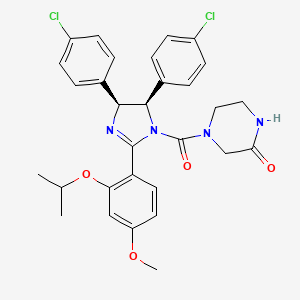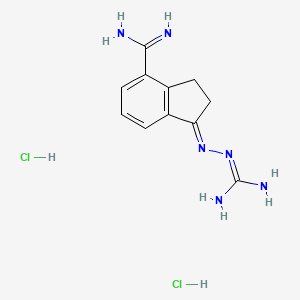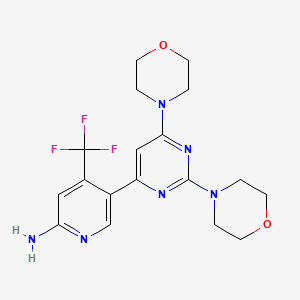![molecular formula C24H23N5O B1683964 (2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine CAS No. 552325-16-3](/img/structure/B1683964.png)
(2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine
Vue d'ensemble
Description
Three related forms of the kinase Akt (1, 2, 3, also known as protein kinase B isoforms PKBα, β, γ) modulate cell proliferation, metabolism, and survival as well as angiogenesis. A-443654 is an inhibitor of Akt (Ki = 160 pmol/L for all three isoforms) that interferes with mitotic progression and bipolar spindle formation. It induces G2/M accumulation, defects in centrosome separation, and formation of either monopolar arrays or disorganized spindles. A-443654 has been reported to slow the progression of Akt-dependent tumors in in vivo mouse models. In response to an A-443654-induced decrease in phosphorylation of Akt targets, a concomitant increase in Thr308 and Ser473 phosphorylation of Akt has been observed in human cancer cell lines. A-443654 has been used to examine the mechanism of this rapid feedback reaction.
A-443654 is a potent and selective AKT inhibitor. A-443654 induces rapid Akt Ser-473 phosphorylation independent of mTORC1 inhibition. A-443654 interferes with mitotic progression by regulating aurora a kinase expression.
Applications De Recherche Scientifique
Breast Cancer Stem Cell Targeting
A-443654 has been shown to effectively target breast cancer stem cells (BCSCs) derived from MDA-MB-231 cells, indicating its potential as a therapeutic agent in breast cancer treatment .
Glioblastoma Inhibition
This compound has demonstrated efficacy in inhibiting glioblastoma stem-like cells, suggesting its use in treating one of the most aggressive forms of brain cancer .
Akt Pathway Modulation
As a potent Akt inhibitor, A-443654 binds to the ATP binding site of Akt, selectively inhibiting kinase activity. This modulation is crucial since Akt plays a significant role in cell signaling, transformation, and tumor progression .
Mitotic Progression Interference
A-443654 interferes with mitotic progression and bipolar spindle formation, inducing G2/M accumulation and defects in centrosome separation. This could be leveraged to slow the progression of Akt-dependent tumors .
Feedback Reaction Mechanism Examination
The compound has been used to examine the mechanism of rapid feedback reactions in response to decreased phosphorylation of Akt targets, providing insights into cellular signaling pathways .
Tumor Proliferation Suppression
In MiaPaCa-2 cells, A-443654 treatment resulted in suppression of tumor proliferation, indicating its potential as an anti-tumor agent .
Mécanisme D'action
Target of Action
A-443654 is a potent inhibitor of the Akt kinases, specifically Akt1, Akt2, and Akt3 . These kinases play a crucial role in cell signaling and are involved in the regulation of cell transformation and tumor progression . In human malignancies, their activity is often elevated .
Mode of Action
A-443654 binds to the ATP binding site of Akt, reversibly inhibiting kinase activity . It exhibits equal potency against Akt1, Akt2, or Akt3 within cells . It has been observed that A-443654 targets different components of the AKT pathway .
Biochemical Pathways
A-443654 affects the AKT pathway, which influences cell cycle progression . It has been found to reduce the phosphorylation of downstream proteins of Akt and promote the phosphorylation of Akt at its regulatory sites, Ser473 and Thr308 . It also normalizes the levels of mTOR, LC3-II, p62, STAU1, BiP, and CHOP, indicating its influence on autophagy and endoplasmic reticulum stress markers .
Result of Action
A-443654 has been shown to normalize levels of α-synuclein monomers and oligomers, as well as SNCA expression in HEK-293 cells . It also lowered SNCA expression in PD patient-derived fibroblasts and in dopaminergic neurons differentiated from PD patient-derived induced pluripotent stem cells (iPSCs) . This suggests that A-443654 successfully prevents α-synuclein toxicity and restores cell function .
Propriétés
IUPAC Name |
(2S)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTBGJGMTBHQTM-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CNC5=CC=CC=C54)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436347 | |
| Record name | A-443654 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine | |
CAS RN |
552325-16-3 | |
| Record name | A-443654 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-443654 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4UG565ZYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of A-443654?
A1: A-443654 is a potent and selective inhibitor of Akt kinases, specifically targeting the ATP-binding pocket of Akt1, Akt2, and Akt3. [, , , ]
Q2: How does A-443654 inhibit Akt kinases?
A2: A-443654 competitively binds to the ATP-binding site of Akt kinases, preventing ATP binding and subsequent phosphorylation of downstream substrates. [, , ]
Q3: What is the significance of Akt kinases in cancer?
A3: Akt kinases play a central role in cellular growth, survival, metabolism, and angiogenesis, processes frequently dysregulated in cancer. [, , ]
Q4: What are the downstream consequences of A-443654-mediated Akt inhibition?
A4: A-443654 inhibits Akt-dependent signal transduction, leading to:
- Reduced cell proliferation: by inducing cell cycle arrest at the G2/M phase. [, ]
- Increased apoptosis: through activation of caspase cascades and modulation of Bcl-2 family proteins. [, , ]
- Decreased tumor growth: observed both in vitro and in vivo models. [, ]
Q5: Does A-443654 impact other signaling pathways besides Akt?
A5: While highly selective for Akt, A-443654 has been shown to indirectly influence other signaling pathways, including:
- mTOR pathway: Inhibition of Akt by A-443654 can lead to modulation of mTORC1 and mTORC2 activity. [, , ]
- Aurora A kinase: A-443654 can indirectly downregulate Aurora A kinase expression, contributing to its anti-proliferative effects. []
Q6: A-443654 has been observed to cause paradoxical Akt hyperphosphorylation. What is the mechanism behind this observation?
A6: Although A-443654 inhibits Akt kinase activity, it also induces a conformational change in Akt that renders it resistant to dephosphorylation by phosphatases. This resistance leads to the accumulation of phosphorylated Akt even in the presence of the inhibitor. [, , ]
Q7: What structural modifications of A-443654 have been explored?
A7: Researchers have synthesized analogs of A-443654, exploring modifications to the indazole moiety, to develop analog-sensitive versions of Akt for chemical genetic studies. This approach enables the selective inhibition of specific Akt isoforms to dissect their individual functions. [, ]
Q8: What types of cancer have shown sensitivity to A-443654 in preclinical studies?
A8: Preclinical studies have demonstrated the efficacy of A-443654 in various cancer models, including:
- Hematological malignancies: T-cell acute lymphoblastic leukemia (T-ALL) [, ] and chronic lymphocytic leukemia (CLL) [, ]
- Solid tumors: Glioblastoma [], breast cancer [], rhabdomyosarcoma, and neuroblastoma [].
Q9: Has A-443654 shown efficacy in combination therapies?
A9: Yes, synergistic effects have been observed when A-443654 is combined with:
- DNA-damaging agents: such as doxorubicin, cisplatin, and melphalan. [, , , ]
- mTOR inhibitors: such as rapamycin. [, ]
Q10: What are the limitations of A-443654 as a potential therapeutic agent?
A10: Despite promising preclinical data, A-443654 exhibits a narrow therapeutic window, with efficacy achieved at doses close to the maximally tolerated dose. This narrow window is primarily attributed to metabolic toxicities, including hyperglycemia and weight loss. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide, N-[5-[[7-[(2S)-2-hydroxy-3-(1-piperidinyl)propoxy]-6-methoxy-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B1683882.png)


![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)






![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1683899.png)
![(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1683900.png)
![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)